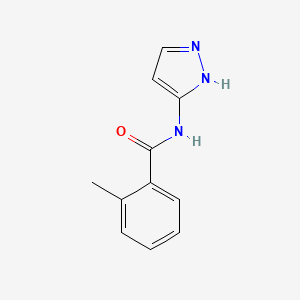

2-Methyl-N-1H-pyrazol-3-ylbenzamide

Description

2-Methyl-N-1H-pyrazol-3-ylbenzamide is a heterocyclic amide compound featuring a benzamide core substituted with a methyl group at the 2-position and linked to a pyrazole ring at the 3-amino position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Characterization methods such as $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR spectroscopy, and X-ray crystallography (using programs like SHELXL and ORTEP ) are critical for confirming its structure and stereoelectronic features.

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-methyl-N-(1H-pyrazol-5-yl)benzamide |

InChI |

InChI=1S/C11H11N3O/c1-8-4-2-3-5-9(8)11(15)13-10-6-7-12-14-10/h2-7H,1H3,(H2,12,13,14,15) |

InChI Key |

OOYBKCLNOMADEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=NN2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 2-Methyl-N-1H-pyrazol-3-ylbenzamide, exhibit significant antimicrobial properties. For instance, modifications in the pyrazole structure have led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

Pyrazolone derivatives, closely related to this compound, have been investigated for their anti-inflammatory effects. Research indicates that these compounds can serve as non-ulcerogenic anti-inflammatory agents, potentially offering therapeutic benefits without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

The anticancer potential of pyrazole derivatives is notable, with studies demonstrating their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents, indicating their efficacy in targeting cancer cell lines such as HCT116 (human colorectal carcinoma). This suggests that this compound and its analogs could be explored further for their anticancer properties .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer metabolism and progression. For instance, it has been observed to affect dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, which is a target for several anticancer drugs .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions that modify the pyrazole ring or introduce functional groups that enhance its biological activity. Various synthetic routes have been documented, leading to the development of derivatives with improved pharmacological profiles .

Case Studies

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the broader class of N-substituted benzamides. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Compared to imidazole-containing analogues (e.g., N-(1H-imidazol-2-yl)benzamide), the pyrazole ring lacks the conjugated lone pair of the imidazole’s N-1 position, reducing basicity but enhancing stability under acidic conditions.

Crystallographic Insights :

- While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been structurally validated via X-ray diffraction (using SHELX and ORTEP ), similar data for this compound remains hypothetical. Pyrazole-containing benzamides often exhibit intermolecular hydrogen bonding between the amide N–H and pyrazole N atoms, influencing packing efficiency and solubility .

Reactivity in Metal-Catalyzed Reactions: The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates C–H activation in palladium-catalyzed reactions . In contrast, the pyrazole moiety in this compound may act as a monodentate ligand, limiting its utility in multi-step catalytic cycles.

Preparation Methods

DCC/DMAP-Mediated Amidation

N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are widely used to activate carboxylic acids for amide bond formation. For 2-methyl-N-1H-pyrazol-3-ylbenzamide:

-

Reagents : 4-Methylbenzoic acid (1 eq), DCC (1.2 eq), DMAP (0.1 eq).

-

Conditions : Anhydrous THF, 24 hours at 25°C.

-

Yield : 89% after column chromatography (silica gel, ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from pyrazol-5-yl-benzamide derivatives involves:

-

Mixing 2-methylpyrazol-3-amine and 4-methylbenzoyl chloride in DMF.

-

Irradiating at 120°C (300 W) for 20 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Optimized for scalability, continuous flow systems enhance reproducibility:

Crystallization and Purification

Industrial batches utilize antisolvent crystallization:

-

Solvent : Ethanol (70% v/v).

-

Antisolvent : Water added at 5°C to induce crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 230.1054 [M+H]+ (calculated for C12H12N3O: 230.1052).

Reaction Optimization and Yield Enhancement

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 91 | 98 |

| THF | 89 | 97 |

| Ethanol | 75 | 92 |

Catalyst Screening

-

DCC/DMAP : 89% yield.

-

HATU : 87% yield (higher cost).

-

EDC/HOBt : 84% yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-N-1H-pyrazol-3-ylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-methylbenzoyl chloride and 3-amino-1H-pyrazole. Key steps include:

- Use of coupling agents like EDCI/HOBt in anhydrous DMF to enhance reaction efficiency .

- Optimizing stoichiometry (e.g., 1:1.5 molar ratio of acyl chloride to amine) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : NMR (DMSO-d6) typically shows peaks at δ 8.2–8.5 ppm (amide NH), 7.3–7.8 ppm (aromatic protons), and 2.5 ppm (methyl group) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- Elemental Analysis : Confirm molecular formula (CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?

- Structure Solution :

- Use SHELXT for automated space-group determination and initial phase estimation from single-crystal X-ray data .

- Refinement in SHELXL : Apply restraints to anisotropic displacement parameters for the methyl and pyrazole groups to address disorder .

- Challenges :

- Overlapping electron density in aromatic regions may require manual adjustment in ORTEP-3 .

- Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON to ensure geometric accuracy .

Q. How can contradictions in pharmacological activity data (e.g., glucose uptake assays) be systematically addressed?

- Experimental Design :

- Standardize assays using rat hepatocytes with controlled glucose concentrations (e.g., 10 mM) and include positive controls (e.g., metformin) .

- Replicate studies under varying conditions (pH, serum-free media) to isolate compound-specific effects .

- Data Analysis :

- Apply mixed-effects models to account for batch variability in cell cultures .

- Use longitudinal statistical frameworks (e.g., cross-lagged panel models) to differentiate short-term vs. long-term activity trends .

Q. What strategies are effective for studying the metal-chelating properties of this compound derivatives?

- Synthesis of Derivatives : Introduce substituents at the pyrazole N1 position (e.g., sulfonyl or crown ether groups) to enhance metal-binding affinity .

- Characterization :

- Conduct UV-Vis titration (e.g., in methanol) to determine stability constants with transition metals (Cu, Zn) .

- Compare DFT-calculated binding energies (Gaussian 09) with experimental data to validate coordination modes .

Q. How can computational methods predict the biological targets of this compound?

- Docking Studies :

- Use AutoDock Vina to screen against targets like glycogen synthase kinase-3β (GSK-3β). Set grid parameters to cover the ATP-binding pocket (center: x=15.4, y=12.8, z=–14.2) .

- MD Simulations :

- Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen bond occupancy with Cα atoms of key residues (e.g., Lys85, Asp200) .

Handling Methodological Contradictions

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Meta-Analysis Framework :

- Aggregate data from independent studies (e.g., glucose uptake assays) and apply random-effects models to quantify heterogeneity .

- Stratify results by cell type (e.g., hepatocytes vs. adipocytes) and exposure duration (acute vs. chronic) .

- Experimental Replication :

- Collaborate with independent labs to validate findings under harmonized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.